molecular formula C13H10ClNO4 B271260 2-(2-Chloroanilino)-2-oxoethyl 2-furoate

2-(2-Chloroanilino)-2-oxoethyl 2-furoate

Cat. No.: B271260
M. Wt: 279.67 g/mol
InChI Key: UWBCAXYGSDOOAP-UHFFFAOYSA-N
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Description

2-(2-Chloroanilino)-2-oxoethyl 2-furoate is a synthetic ester derivative featuring a 2-chloroanilino group linked via a 2-oxoethyl bridge to a 2-furoate moiety. These compounds are characterized by their modular design, allowing for variations in both the anilino substituents and ester groups, which influence physicochemical properties and biological activities .

Properties

Molecular Formula

C13H10ClNO4

Molecular Weight

279.67 g/mol

IUPAC Name

[2-(2-chloroanilino)-2-oxoethyl] furan-2-carboxylate

InChI

InChI=1S/C13H10ClNO4/c14-9-4-1-2-5-10(9)15-12(16)8-19-13(17)11-6-3-7-18-11/h1-7H,8H2,(H,15,16)

InChI Key

UWBCAXYGSDOOAP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC=CO2)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC=CO2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Anilino Substituents
  • 2-(3-Chloro-4-fluoroanilino)-2-oxoethyl 5-methylfuran-2-carboxylate (): Substitution at the anilino group (3-Cl, 4-F) and a 5-methyl group on the furoate. This increases steric bulk and alters electronic properties compared to the target compound.
Ester Moieties
  • [2-(2-Chloroanilino)-2-oxoethyl] 5-(4-acetylphenyl)furan-2-carboxylate (): Incorporates a 4-acetylphenyl substitution on the furoate, significantly increasing molecular weight (397.81 g/mol vs. ~283.68 g/mol for the target compound) and introducing a ketone group for reactivity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (pH 7.4) Key Features References
2-(2-Chloroanilino)-2-oxoethyl 2-furoate (Target) C₁₃H₁₀ClNO₄* 283.68 Not reported Base structure with 2-Cl anilino N/A
[2-(3-Cl-4-F-anilino)-2-oxoethyl] 5-methylfuran-2-carboxylate C₁₄H₁₁ClFNO₄ 311.69 2.9 µg/mL 5-methyl furoate, moderate solubility
[2-(2-Cl-anilino)-2-oxoethyl] 4-methylbenzoate C₁₆H₁₄ClNO₃ 303.74 Not reported Increased lipophilicity
[2-(2-Cl-anilino)-2-oxoethyl] 5-(4-acetylphenyl)furan-2-carboxylate C₂₁H₁₆ClNO₅ 397.81 Not reported Acetylphenyl enhances reactivity

*Estimated based on structural similarity.

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